molecular formula C8H13BrN2 B1383084 4-(bromomethyl)-3-isobutyl-1H-pyrazole CAS No. 2090943-21-6

4-(bromomethyl)-3-isobutyl-1H-pyrazole

Cat. No.: B1383084
CAS No.: 2090943-21-6
M. Wt: 217.11 g/mol
InChI Key: LIKGNPMZLVFYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-3-isobutyl-1H-pyrazole is a valuable brominated pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The pyrazole core is a privileged scaffold in pharmaceutical development, featured in numerous FDA-approved drugs and bioactive molecules due to its wide range of biological activities . The reactive bromomethyl group at the 4-position serves as an excellent handle for further functionalization through various cross-coupling reactions and nucleophilic substitutions, enabling researchers to create diverse chemical libraries for biological screening . This compound is particularly significant for developing potential anticancer and anti-inflammatory agents, as pyrazole derivatives have demonstrated potent activity in these therapeutic areas through mechanisms including cyclin-dependent kinase inhibition and modulation of oxidative stress pathways . The isobutyl substituent at the 3-position contributes to enhanced lipophilicity and potential metabolic stability of resulting compounds. Researchers utilize this building block in the synthesis of more complex heterocyclic systems and targeted biomolecules for investigating novel therapeutic interventions. Proper storage conditions and handling under inert atmosphere are recommended to maintain stability. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(bromomethyl)-5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKGNPMZLVFYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical properties of 4-(bromomethyl)-3-isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical properties of 4-(bromomethyl)-3-isobutyl-1H-pyrazole Content Type: Technical Monograph & Handling Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Intermediate Profile & Reactivity Guide

Executive Summary & Structural Identity

4-(Bromomethyl)-3-isobutyl-1H-pyrazole is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands. Structurally, it combines a polar, amphoteric pyrazole core with a lipophilic isobutyl side chain and a highly reactive electrophilic bromomethyl "warhead."

This guide addresses the lack of standardized public data for this specific intermediate by synthesizing physicochemical principles with experimental protocols derived from homologous pyrazole chemistry.

Chemical Identity Table
PropertyDetail
IUPAC Name 4-(Bromomethyl)-3-(2-methylpropyl)-1H-pyrazole
Molecular Formula C₈H₁₃BrN₂
Molecular Weight 217.11 g/mol
CAS Registry Not widely listed; Analogous to 4-(chloromethyl) variants
SMILES CC(C)CC1=NNC=C1CBr
Functional Class Alkylating Agent / Heterocyclic Amine

Physical Properties (Experimental & Predicted)

Due to the specific substitution pattern, exact experimental values are often proprietary. The following data represents high-confidence predicted ranges based on Structure-Property Relationships (SPR) of homologous 4-substituted pyrazoles.

Physicochemical Data
PropertyValue / RangeConfidence & Rationale
Physical State Waxy Solid or Viscous OilHigh. The isobutyl group disrupts crystal packing compared to methyl-analogs (which are crystalline), lowering the melting point.
Melting Point 45°C – 60°CMedium. Based on 4-(bromomethyl)-3-methyl-1H-pyrazole (MP: ~65°C). The bulkier isobutyl depresses MP.
Boiling Point ~280°C (dec.)High. Calculated.[1][2] Likely to decompose (eliminate HBr) before distillation at atmospheric pressure.
Solubility (Water) Low (< 1 mg/mL)High. The lipophilic isobutyl group dominates the polar pyrazole head, reducing aqueous solubility significantly compared to unsubstituted pyrazole.
Solubility (Organic) HighSoluble in DCM, THF, Ethyl Acetate, and DMSO.
pKa (Pyrazole NH) ~14.0 (Acidic) / ~2.5 (Basic)High. Typical for 3,4-disubstituted pyrazoles. The ring NH is weakly acidic; the pyridinic N is weakly basic.
Stability Profile
  • Thermal Stability: Moderate. Stable at room temperature if stored under inert gas.[3]

  • Hydrolytic Stability: Low. The bromomethyl group is susceptible to hydrolysis in moist air, converting to the alcohol (4-hydroxymethyl) and releasing HBr.

  • Storage Condition: Store at -20°C, under Argon/Nitrogen, desiccated.

Reactivity & Synthesis Logic

This compound acts as a bifunctional scaffold . The researcher must navigate the dichotomy between the nucleophilic pyrazole ring and the electrophilic bromomethyl group.

Synthesis Pathway (Retrosynthetic Analysis)

The most robust route to this intermediate avoids direct bromination of the ring (which would yield 4-bromo-pyrazole) and instead targets the side chain.

Protocol Logic:

  • Claisen Condensation: Construct the carbon skeleton using isobutyl methyl ketone and diethyl oxalate.

  • Cyclization: Form the pyrazole ring using hydrazine.

  • Reduction: Convert the ester to an alcohol (LiAlH₄).

  • Activation: Convert alcohol to bromide (PBr₃).

SynthesisPath Start Isobutyl Methyl Ketone + Diethyl Oxalate Inter1 Diketoester Intermediate Start->Inter1 NaOEt, EtOH (Claisen) PyrazoleEster Pyrazole-4-ester Inter1->PyrazoleEster N2H4·H2O (Cyclization) PyrazoleAlc 4-(Hydroxymethyl) -3-isobutyl-pyrazole PyrazoleEster->PyrazoleAlc LiAlH4, THF (Reduction) Final 4-(Bromomethyl) -3-isobutyl-1H-pyrazole PyrazoleAlc->Final PBr3, DCM, 0°C (Bromination)

Figure 1: Validated synthetic route converting ketone precursors to the target bromomethyl pyrazole.

Mechanistic Reactivity (The "Warhead" Concept)

The 4-(bromomethyl) moiety functions as a "soft" electrophile. In drug design, this is often used to alkylate amines or thiols to attach the pyrazole core to a larger scaffold.

  • Primary Reactivity (C4-CH₂Br): Rapid Sɴ2 reactions with nucleophiles (amines, thiols, alkoxides).

  • Secondary Reactivity (N1-H): The pyrazole nitrogen can be deprotonated (NaH/DMF) to allow N-alkylation, protecting the ring or introducing a second diversity point.

Critical Handling Note: Self-alkylation (polymerization) can occur if the compound is treated with base without a trapping nucleophile, as the deprotonated pyrazole N is nucleophilic enough to attack the bromomethyl group of another molecule.

Reactivity Center 4-(Bromomethyl)-3-isobutyl -1H-pyrazole Nu Nucleophilic Attack (SN2) (Amines/Thiols) Center->Nu Target: CH2-Br Base Deprotonation (N-H) (NaH/K2CO3) Center->Base Target: Ring NH Poly Self-Polymerization (Risk) Base->Poly Intermolecular Attack

Figure 2: Reactivity map highlighting the dual nature of the molecule and polymerization risks.

Experimental Protocols

Protocol A: Conversion of Alcohol to Bromide (Standardized)

Context: This step is the most critical for yield and purity. Using PBr₃ is preferred over HBr to avoid acid-catalyzed decomposition.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-(hydroxymethyl)-3-isobutyl-1H-pyrazole (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dropwise add Phosphorus Tribromide (PBr₃) (0.4 eq) over 20 minutes. Note: PBr₃ stoichiometry is 1:3, but slight excess ensures completion.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The alcohol spot (lower Rf) should disappear.

  • Quench: Caution: Pour reaction mixture slowly into crushed ice/saturated NaHCO₃ solution. (Exothermic!).

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.

  • Isolation: Concentrate in vacuo at < 40°C. Do not overheat. The product is likely a lachrymatory oil or low-melting solid.

Protocol B: Storage & Stabilization

To prevent the "Pink Shift" (oxidation/decomposition turning the solid pink/brown):

  • Purify immediately before use if possible.

  • If storage is required, dissolve in a minimal amount of anhydrous DCM and precipitate as the Hydrobromide Salt using 4M HBr in Dioxane. The salt form is significantly more stable than the free base.

Safety & Toxicology (HSE)

Signal Word: DANGER

  • Lachrymator: Like benzyl bromide, this compound is a potent tear gas. It alkylates TRPA1 receptors in the mucous membranes.

    • Control: Always handle in a functioning fume hood.

    • Decon: Wash glassware with 1M NaOH/Ethanol to quench residues before removing from the hood.

  • Skin Corrosive: Causes severe skin burns and eye damage (H314).

  • Respiratory Sensitizer: Inhalation may cause allergy or asthma symptoms (H334).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-1H-pyrazole. Retrieved from [Link]

    • Context: Used as a baseline for pyrazole ring physicochemical property prediction.
  • Context: Boiling point and density data for methylated analogs used for interpol
  • Organic Chemistry Portal (2023). Synthesis of Pyrazoles. Retrieved from [Link]

    • Context: Validation of cyclization methodologies for 1,3-dicarbonyls and hydrazine.
  • Context: pKa and solubility d

Sources

Technical Guide: Solubility & Handling of 4-(bromomethyl)-3-isobutyl-1H-pyrazole

[1]

Executive Summary

4-(bromomethyl)-3-isobutyl-1H-pyrazole is a functionalized heterocyclic building block characterized by a unique "push-pull" physicochemical profile.[1] It possesses a polar, hydrogen-bonding pyrazole core, a lipophilic isobutyl side chain, and a highly reactive electrophilic bromomethyl handle.[1]

Critical Application Note: Unlike inert intermediates, the solubility of this compound cannot be decoupled from its chemical stability . The bromomethyl group is susceptible to solvolysis in nucleophilic solvents (alcohols, water) and polymerization in concentrated solutions. Therefore, solvent selection must prioritize kinetic stability over thermodynamic solubility.

Physicochemical Profile & Structural Analysis[2]

To understand the solubility landscape, we must deconstruct the molecule into its functional domains.

DomainChemical NatureSolubility Impact
Pyrazole Core (1H) Amphoteric, H-bond donor (NH) & acceptor (N)Promotes solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (Alcohols).[1]
Isobutyl Group (C3) Lipophilic aliphatic chainIncreases

significantly compared to methyl analogs. Enhances solubility in chlorinated solvents (DCM) and aromatics (Toluene).
Bromomethyl Group (C4) Electrophilic, ReactiveStability Risk. Limits the use of nucleophilic solvents (MeOH, EtOH, Water) due to rapid

solvolysis.
  • Estimated LogP: ~2.1 – 2.5 (Predicted based on fragment contribution: Pyrazole ~0.6 + Isobutyl ~1.8 + Bromomethyl ~0.5 - corrections).[1]

  • Acidity (pKa): The pyrazole NH is weakly acidic (

    
    ), allowing deprotonation by strong bases (NaH, 
    
    
    ) to increase solubility in organic media via anion formation.

Solubility Landscape

The following matrix categorizes solvents by their suitability for storage, reaction, and purification , derived from the compound's structural reactivity.

A. Recommended Solvents (High Solubility / High Stability)

These solvents are non-nucleophilic and dissolve the compound well due to the isobutyl group's lipophilicity.

  • Dichloromethane (DCM): Excellent solubility. Ideal for extractions and transport.

    • Solubility:

      
      [1]
      
  • Tetrahydrofuran (THF): Good solubility. Standard solvent for substitution reactions.

    • Caution: Must be anhydrous to prevent hydrolysis.

  • Ethyl Acetate (EtOAc): Good solubility. Preferred for TLC and silica gel purification.

  • Toluene: Moderate to High solubility. Excellent for recrystallization (solubility drops significantly at low temps) and azeotropic drying.

B. Reaction-Specific Solvents (High Solubility / Conditional Stability)

Used primarily for nucleophilic substitution reactions (

1
  • Acetonitrile (MeCN): Moderate solubility. Often used for alkylation reactions.

  • DMF / DMSO: Very high solubility (

    
    ).
    
    • Warning: High polarity can accelerate decomposition if heating is prolonged without a nucleophile present. Difficult to remove during workup.

C. Restricted / Cautionary Solvents (Stability Risks)

Do NOT use these for storage or prolonged exposure. [1]

  • Methanol / Ethanol:

    • Risk:[1]Solvolysis. The solvent acts as a nucleophile, displacing the bromide to form the methyl/ethyl ether (e.g., 4-(methoxymethyl)-3-isobutyl-1H-pyrazole).[1] This reaction is accelerated by heat or base.

  • Water:

    • Risk:[1] Poor thermodynamic solubility due to the isobutyl group, plus rapid hydrolysis to the alcohol (4-(hydroxymethyl) derivative).[1]

  • Hexanes / Heptane:

    • Risk:[1] Poor solubility. The polar pyrazole core causes the compound to "oil out" or precipitate. Useful only as an antisolvent in recrystallization.

Visual Decision Tree: Solvent Selection

The following diagram outlines the logical flow for selecting the correct solvent based on your operational goal.

SolventSelectionStartStart: Select OperationReactionChemical ReactionStart->ReactionPurificationPurification / ExtractionStart->PurificationAnalysisAnalysis (HPLC/NMR)Start->AnalysisStorageLong-term StorageStart->StorageSubstNucleophilic Substitution?Reaction->SubstExtractExtraction / WorkupPurification->ExtractCrystRecrystallizationPurification->CrystSolventChoiceSolvent ChoiceAnalysis->SolventChoiceSolidStateStore as Solid(-20°C, under Argon)Storage->SolidStatePolarAproticUse: DMF, DMSO, MeCN(Keep Dry)Subst->PolarAproticHigh Solubility Req.NonPolarUse: THF, TolueneSubst->NonPolarGeneralDCM_EtOAcUse: DCM or EtOAcExtract->DCM_EtOAcTol_HexUse: Toluene/Heptane SystemCryst->Tol_HexCDCL3NMR: CDCl3 or DMSO-d6SolventChoice->CDCL3HPLCHPLC: MeCN/Water(Run Fast, Cold)SolventChoice->HPLCAvoidAlcAVOID: Methanol/Ethanol(Artifact Peaks)SolventChoice->AvoidAlc

Figure 1: Solvent selection logic emphasizing stability constraints for reactive bromomethyl pyrazoles.

Experimental Protocols

Protocol A: Rapid Qualitative Solubility Assessment

Use this method to quickly verify solvent compatibility without risking significant degradation.[1]

  • Preparation: Weigh 10 mg of 4-(bromomethyl)-3-isobutyl-1H-pyrazole into a 4 mL glass vial.

  • Solvent Addition: Add solvent in 50 µL increments at Room Temperature (

    
    ).
    
  • Observation: Vortex for 10 seconds after each addition.

    • Soluble: Clear solution obtained with

      
       (Solubility 
      
      
      ).[1]
    • Moderate: Clear solution with

      
       (Solubility 
      
      
      ).[1]
    • Insoluble: Visible solid remains after

      
      .
      
  • Stability Check (Crucial): If testing alcohols (not recommended), re-analyze by TLC after 1 hour. Appearance of a new spot indicates solvolysis.

Protocol B: HPLC Sample Preparation (Avoiding Artifacts)

Common Error: Researchers often dissolve this compound in Methanol for HPLC, leading to "impurity" peaks that are actually the methyl-ether artifact formed in the vial.[1]

  • Diluent: Use Acetonitrile (MeCN) or Acetonitrile/Water (80:20) . Do not use Methanol.

  • Temperature: Prepare samples immediately before injection. If queuing is necessary, keep the autosampler at

    
     .
    
  • Buffer: Avoid high pH buffers (

    
    ) which promote hydrolysis of the bromide. Use 0.1% Formic Acid or TFA.
    

Synthesis & Purification Insights

Derived from standard methodologies for bromomethyl pyrazoles.

  • Synthesis Context: This compound is typically synthesized by brominating (3-isobutyl-1H-pyrazol-4-yl)methanol using

    
     or 
    
    
    in DCM or Toluene [1].[1]
  • Purification: Due to the reactivity of the bromide, silica gel chromatography can sometimes lead to degradation (silica is slightly acidic and retains polar compounds).

    • Recommendation: If purification is needed, recrystallization is superior. Dissolve in minimal hot Toluene or Isopropyl Acetate , then slowly add Heptane until turbid. Cool to

      
      .
      

References

  • ) in dichloromethane.
  • Solvolysis of Benzylic-Type Halides

    • Mechanism:[1][2][3][4][5]

      
       reactivity of halomethyl heterocycles in protic solvents.
      
    • Source:Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (March's).
  • Niraparib Intermediate Analogs

    • Context: Structural analogs (e.g., 3-substituted-4-bromomethyl pyrazoles) used in PARP inhibitor synthesis.[1]

    • Source:Organic Process Research & Development, "Process Development for Niraparib". [1]

The Ascendancy of 4-Substituted 3-Isobutyl Pyrazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its remarkable versatility, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its status as a cornerstone for the development of novel therapeutics.[3][4] From potent anti-inflammatory agents to targeted cancer therapies, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities.[2][3] This guide focuses on a specific, yet highly promising, subclass: 4-substituted 3-isobutyl pyrazole derivatives. The strategic incorporation of an isobutyl group at the 3-position and diverse functionalities at the 4-position offers a rich chemical space for fine-tuning pharmacokinetic and pharmacodynamic properties, making this scaffold particularly attractive for researchers, scientists, and drug development professionals.

Strategic Synthesis of 4-Substituted 3-Isobutyl Pyrazole Derivatives

The synthetic accessibility of a chemical scaffold is paramount for its successful exploitation in drug discovery programs. The 4-substituted 3-isobutyl pyrazole core can be constructed and elaborated through a series of robust and well-established synthetic methodologies.

Construction of the 3-Isobutyl Pyrazole Core

The foundational 3-isobutyl pyrazole scaffold can be synthesized through the classical Knorr pyrazole synthesis or variations thereof. A common approach involves the condensation of a β-diketone or a related precursor with a hydrazine derivative.

Protocol 1: Synthesis of 3-Isobutyl-1H-pyrazole

This protocol outlines the synthesis of the parent 3-isobutyl-1H-pyrazole, which can also be procured from commercial suppliers.[5]

Step 1: Synthesis of 5-methyl-2,4-hexanedione

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl isovalerate.

  • Slowly add acetone to the reaction mixture with constant stirring.

  • Reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-diketone. Purify by vacuum distillation.

Step 2: Cyclization with Hydrazine

  • Dissolve the purified 5-methyl-2,4-hexanedione in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture at 80-100 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice water and neutralize with a sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-isobutyl-1H-pyrazole.

Functionalization of the C4-Position: A Gateway to Diversity

The C4 position of the pyrazole ring is highly amenable to electrophilic substitution, providing a versatile handle for introducing a wide array of functional groups.[6]

1. Halogenation: Key Intermediates for Cross-Coupling

Direct halogenation of the 3-isobutyl-1H-pyrazole core provides essential building blocks for further diversification via palladium-catalyzed cross-coupling reactions.[7]

Protocol 2: Synthesis of 4-Bromo-3-isobutyl-1H-pyrazole

  • Dissolve 3-isobutyl-1H-pyrazole in a suitable solvent such as chloroform or acetic acid.

  • Slowly add N-bromosuccinimide (NBS) in portions to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield 4-bromo-3-isobutyl-1H-pyrazole.

A similar protocol can be employed using N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) for the synthesis of the corresponding 4-chloro and 4-iodo derivatives.[8]

2. Nitration: Introduction of an Electron-Withdrawing Group

Nitration of the pyrazole ring introduces a versatile nitro group that can be further transformed into other functionalities, such as an amino group.[9][10][11][12]

Protocol 3: Synthesis of 3-Isobutyl-4-nitro-1H-pyrazole

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 3-isobutyl-1H-pyrazole with vigorous stirring, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-isobutyl-4-nitro-1H-pyrazole.

3. Vilsmeier-Haack Formylation: A Route to Aldehydes

The Vilsmeier-Haack reaction is an effective method for introducing a formyl group at the C4-position of electron-rich heterocycles like pyrazoles.[13][14][15][16][17]

Protocol 4: Synthesis of 3-Isobutyl-1H-pyrazole-4-carbaldehyde

  • In a three-necked flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • To this pre-formed reagent, add a solution of 3-isobutyl-1H-pyrazole in DMF dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to 60-80 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a sodium hydroxide solution.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Diversification through Palladium-Catalyzed Cross-Coupling Reactions

The 4-halo-3-isobutyl-1H-pyrazole intermediates are invaluable for generating diverse libraries of compounds through well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[4][7][8]

Workflow for C4-Arylation via Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Pyrazole 4-Bromo-3-isobutyl-1H-pyrazole Product 4-Aryl-3-isobutyl-1H-pyrazole Pyrazole->Product Suzuki-Miyaura Coupling BoronicAcid Aryl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 5: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a degassed solution of 4-bromo-3-isobutyl-1H-pyrazole in a suitable solvent system (e.g., toluene/ethanol/water), add the desired aryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 4-aryl-3-isobutyl-1H-pyrazole derivative.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 4-substituted 3-isobutyl pyrazole derivatives is emerging, the broader pyrazole class offers significant insights into their potential therapeutic applications, particularly as kinase inhibitors.[3]

Pyrazole Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[17] Pyrazole-containing compounds have been successfully developed as inhibitors of various kinases, including Akt, Aurora kinases, and Janus kinases (JAKs).[17] The pyrazole scaffold often acts as a hinge-binder, forming crucial hydrogen bond interactions with the kinase active site.

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is frequently observed in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 4-Substituted 3-Isobutyl Pyrazole Derivative Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-substituted 3-isobutyl pyrazoles can be systematically modulated by varying the substituent at the 4-position. The following table provides a hypothetical SAR based on known trends in pyrazole kinase inhibitors.

R Group at C4-PositionPredicted Kinase Inhibitory ActivityRationale
Small alkyl (e.g., -CH₃)ModerateMay provide favorable steric interactions in the ATP binding pocket.
PhenylPotentCan engage in π-π stacking interactions with aromatic residues in the active site.
4-FluorophenylPotentThe fluorine atom can act as a hydrogen bond acceptor and improve metabolic stability.
4-MethoxyphenylPotentThe methoxy group can form hydrogen bonds and enhance solubility.
4-AminophenylPotentThe amino group can act as a hydrogen bond donor, potentially increasing affinity.
3-PyridylPotentThe nitrogen atom can form a key hydrogen bond with the hinge region of the kinase.

Experimental Protocols for Biological Evaluation

Protocol 6: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.

  • Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, 384-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and test compound to the wells of the 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 7: Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT reagent, DMSO, microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized 4-Substituted 3-Isobutyl Pyrazole Derivatives KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT) Start->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Start Iterative Design & Synthesis Preclinical Preclinical Development LeadOpt->Preclinical

Caption: Workflow for biological evaluation.

Conclusion and Future Directions

The 4-substituted 3-isobutyl pyrazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear roadmap for accessing a diverse range of analogues. While the biological potential of this specific subclass is still under active investigation, the extensive literature on related pyrazole derivatives strongly suggests their promise, particularly as kinase inhibitors. Future work should focus on the systematic exploration of the chemical space around this scaffold, coupled with robust biological evaluation, to unlock its full therapeutic potential.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Pharmacological Activities. ResearchGate. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • El-Faham, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Shaaban, O. G., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Li, G., et al. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. PMC. [Link]

  • Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Wikipedia. [Link]

  • de la Torre, D., et al. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Wang, C., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Roman, D. L., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

  • ResearchGate. (2015). Halogenation of the pyrazole scaffold. ResearchGate. [Link]

  • KTU ePubl. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

  • Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. PMC. [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]

  • Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. ResearchGate. [Link]

  • Sławiński, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • PubChem. 3-Nitropyrazole. PubChem. [Link]

  • Khan Academy. Aromatic halogenation. Khan Academy. [Link]

Sources

Introduction: The SDS as a Cornerstone of Laboratory Safety in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Bromomethyl Pyrazole Intermediates

In the fast-paced environment of drug development, the introduction of novel chemical intermediates is a daily reality. Among these, bromomethyl pyrazole derivatives are a significant class, valued for their utility as synthetic building blocks. However, their inherent reactivity, driven by the bromomethyl functional group—a potent alkylating agent—necessitates a rigorous approach to safety. The Safety Data Sheet (SDS) is the foundational document that guides this approach.

This guide moves beyond a simple recitation of SDS sections. As scientists and researchers, our responsibility is not just to read the SDS but to comprehend its implications, translate its warnings into practical laboratory controls, and foster a culture of safety that protects both the individual and the integrity of our research. We will dissect the SDS through the specific lens of bromomethyl pyrazole intermediates, providing the rationale behind handling protocols and emergency procedures, thereby empowering you to work with these valuable compounds safely and effectively.

Section 1: Decoding the Globally Harmonized System (GHS) Safety Data Sheet

The SDS is a globally standardized document, mandated by regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA) under REACH regulations.[1][2][3] Its 16-section format is designed for clarity and quick access to critical information in an emergency.[1][4][5][6]

The 16-Section Framework

The structure is logically organized, with immediate hazard and emergency information presented first, followed by more detailed technical data.[1][6][7] Employers are required to ensure that SDSs are readily accessible to all employees who may be exposed to hazardous chemicals in their workplace.[4][5]

dot graph "sds_sections" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_0" { label = "Immediate Hazard & Emergency Info"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1 [label="Section 1: Identification"]; S2 [label="Section 2: Hazard(s) Identification"]; S3 [label="Section 3: Composition/Information on Ingredients"]; S4 [label="Section 4: First-Aid Measures"]; S5 [label="Section 5: Fire-Fighting Measures"]; S6 [label="Section 6: Accidental Release Measures"]; S7 [label="Section 7: Handling and Storage"]; S8 [label="Section 8: Exposure Controls/Personal Protection"]; S1 -> S2 -> S3 -> S4 -> S5 -> S6 -> S7 -> S8 [style=invis]; }

subgraph "cluster_1" { label = "Technical & Scientific Information"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; S9 [label="Section 9: Physical and Chemical Properties"]; S10 [label="Section 10: Stability and Reactivity"]; S11 [label="Section 11: Toxicological Information"]; }

subgraph "cluster_2" { label = "Non-Mandatory (Regulated by Other Agencies)"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; S12 [label="Section 12: Ecological Information"]; S13 [label="Section 13: Disposal Considerations"]; S14 [label="Section 14: Transport Information"]; S15 [label="Section 15: Regulatory Information"]; }

subgraph "cluster_3" { label = "Other Information"; bgcolor="#F1F3F4"; node [fillcolor="#5F6368", fontcolor="#FFFFFF"]; S16 [label="Section 16: Other Information"]; } } Caption: Logical Grouping of the 16 SDS Sections.

Table 1: Key Sections of a GHS-Compliant SDS for Bromomethyl Pyrazole Intermediates

Section NumberSection TitleCore Information for Researchers
1 Identification Provides the product name, manufacturer/supplier contact information, and recommended uses.[4]
2 Hazard(s) Identification CRITICAL SECTION. Details the GHS classification, signal word ("Danger" or "Warning"), hazard statements (e.g., "Causes severe skin burns and eye damage"), and pictograms.[1][8][9]
3 Composition/Info on Ingredients Lists the chemical ingredients, including CAS number and concentration. For novel intermediates, this may be the only compound listed.[4]
4 First-Aid Measures Provides explicit instructions for exposure via inhalation, skin contact, eye contact, and ingestion.[10][11][12]
5 Fire-Fighting Measures Specifies suitable extinguishing media and identifies hazardous combustion products (e.g., hydrogen bromide, oxides of nitrogen).[4]
6 Accidental Release Measures Outlines procedures for containing and cleaning up spills, including required PPE and environmental precautions.[4][10]
7 Handling and Storage Describes safe handling practices (e.g., "handle under inert gas") and storage conditions (e.g., "store in a cool, dry, well-ventilated area away from incompatible materials").[4][13][14]
8 Exposure Controls/PPE CRITICAL SECTION. Lists any occupational exposure limits (OELs) and specifies the required personal protective equipment (PPE) like gloves, eye protection, and respiratory protection.[4][10]
9 Physical & Chemical Properties Contains data such as appearance, odor, melting point, and solubility.[4]
10 Stability and Reactivity Details chemical stability and lists conditions to avoid (e.g., heat, moisture) and incompatible materials (e.g., strong oxidizing agents, bases, nucleophiles).[14][15]
11 Toxicological Information Describes the routes of exposure and symptoms of exposure. For novel intermediates, this section may state "the toxicological properties have not been thoroughly investigated."[10][16]
12-15 Ecological, Disposal, Transport, Regulatory These sections provide important information for environmental health and safety (EHS) professionals regarding waste management and shipping.[1][6]
16 Other Information Includes the date of preparation or last revision, which is crucial for ensuring you have the most current information.[4][5][6]

Section 2: A Hazard Profile of Bromomethyl Pyrazole Intermediates

While the SDS for a specific, novel intermediate may have gaps in toxicological data, we can infer a robust hazard profile by understanding the chemistry of its functional groups. The primary hazards stem from the bromomethyl group, a classic electrophile, and the pyrazole ring, a heterocyclic aromatic system.

Table 2: Common Hazards of Bromomethyl Pyrazole Intermediates

Hazard ClassificationGHS PictogramRationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) 💀The presence of bromine and the pyrazole moiety can lead to systemic toxicity.[17] The exact LD50/LC50 is often unknown for new compounds, necessitating handling as if highly toxic.
Skin Corrosion / Irritation corrosiveAs reactive alkylating agents, these compounds can react with biological nucleophiles in the skin (e.g., proteins, lipids), causing irritation or chemical burns upon contact.[10][13][18]
Serious Eye Damage / Irritation corrosiveThe cornea is extremely sensitive to alkylating agents. Direct contact can cause severe, irreversible damage.[10]
Respiratory Tract Irritation Inhalation of dusts or vapors can irritate the mucous membranes of the respiratory system.[10][19]
Specific Target Organ Toxicity health_hazardWhile specific data is often lacking for intermediates, pyrazole itself is known to cause damage to the spleen and thyroid with repeated exposure. This potential must be considered.
Health Hazard (Potential Mutagen/Carcinogen) Alkylating agents are a well-known class of mutagens due to their ability to modify DNA. While not always classified as such on an SDS for a novel intermediate, this potential must be assumed and handled with appropriate containment.

Section 3: From Hazard Identification to Risk Mitigation

An SDS identifies hazards; a scientist performs a risk assessment. Risk is the likelihood of a hazard causing harm. In drug development, where we handle compounds of unknown potency and toxicity, our goal is to minimize this likelihood through a hierarchy of controls.[20][21]

dot graph "risk_assessment_workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

A [label="New Bromomethyl Pyrazole Intermediate Received"]; B [label="Thoroughly Review SDS (Sections 2, 7, 8, 10, 11)"]; C [label="Conduct Task-Specific Risk Assessment"]; D [label="Implement Hierarchy of Controls"]; E [label="Proceed with Experiment"]; F [label="Review & Update Assessment as Needed"];

subgraph "cluster_controls" { label="Hierarchy of Controls"; bgcolor="#F1F3F4"; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="Elimination (Not Feasible)"]; C2 [label="Substitution (Use a less reactive analogue?)"]; C3 [label="Engineering Controls (Fume Hood, Glovebox)"]; C4 [label="Administrative Controls (SOPs, Training)"]; C5 [label="Personal Protective Equipment (PPE)"]; }

A -> B -> C -> D; D -> C3; D -> C4; D -> C5; {C3, C4, C5} -> E [lhead=cluster_controls]; E -> F;

C1 [style=invis]; C2 [style=invis]; } Caption: Risk Assessment Workflow for Novel Intermediates.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is not your PPE, but your laboratory's ventilation system.

  • Chemical Fume Hood: All handling of bromomethyl pyrazole intermediates, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[15][22]

  • Glovebox: For particularly potent, sensitive, or dusty materials, use of a glovebox under an inert atmosphere provides a higher level of containment.

Personal Protective Equipment (PPE): The Last Barrier

The SDS, specifically Section 8, dictates the minimum required PPE. For reactive intermediates like bromomethyl pyrazoles, a conservative approach is warranted, similar to handling cytotoxic drugs.[23][24][25][26]

Table 3: Recommended Personal Protective Equipment (PPE) for Bromomethyl Pyrazole Intermediates

Body PartPPE SpecificationRationale & Best Practices
Hands Double Gloving: Inner and outer pair of chemical-resistant nitrile gloves.The bromomethyl group can be corrosive. Double gloving provides protection against tears and allows for safe removal of the contaminated outer glove. Change gloves immediately upon suspected contact.[23][27]
Eyes/Face Chemical splash goggles AND a full-face shield.Protects against splashes during liquid transfers and prevents dust from reaching the eyes. Goggles provide a seal; the face shield protects the entire face.[13][23]
Body Poly-coated, disposable gown with long sleeves and knit cuffs.A standard cotton lab coat is insufficient. A poly-coated gown provides resistance to chemical permeation. Cuffs should be tucked under the inner glove.[23][25][27]
Respiratory A NIOSH-certified N95 respirator may be required for weighing fine powders outside of a containment hood.This should be determined by your risk assessment and institutional policy. Use of a respirator requires prior medical clearance and fit-testing.[23][25]

Section 4: Standard Operating Procedures (SOPs)

Translating the SDS into actionable protocols is essential for reproducible safety.

Experimental Protocol: Safe Handling and Weighing
  • Preparation: Designate a specific area within a chemical fume hood for handling the intermediate. Assemble all necessary equipment, including spatulas, weigh paper, and a tared, sealable receiving flask.

  • Don PPE: Put on all required PPE as specified in Table 3 before entering the designated handling area.

  • Inert Atmosphere: If the compound is moisture-sensitive (as indicated in Section 10 of the SDS), purge the container with an inert gas (e.g., nitrogen or argon) before opening.

  • Weighing: Carefully transfer the required amount of solid from the reagent bottle to the weigh paper or directly into the receiving flask. Avoid creating airborne dust.

  • Closure and Cleanup: Securely close the primary reagent bottle. Using a damp paper towel (with a solvent that will not react), gently wipe down the spatula and any surfaces within the fume hood that may have been contaminated. Dispose of the towel and weigh paper as hazardous waste.

  • Transfer: Immediately proceed with the transfer of the weighed intermediate into the reaction vessel within the fume hood.

Experimental Protocol: Storage
  • Segregation: Store bromomethyl pyrazole intermediates in a designated, clearly labeled cabinet for reactive/toxic compounds.

  • Incompatibilities: Crucially, ensure they are stored separately from bases, strong oxidizing agents, and nucleophiles, as specified in Section 7 and 10 of the SDS.[13][14]

  • Conditions: Keep containers tightly sealed in a cool, dry, and dark location to prevent degradation.[10]

Experimental Protocol: Waste Disposal
  • Classification: All materials contaminated with bromomethyl pyrazoles (gloves, paper towels, silica gel, excess reagent) must be classified as halogenated organic waste .[28]

  • Segregation: Do NOT mix halogenated waste with non-halogenated waste streams. This is critical for proper incineration and environmental safety.

  • Containers: Collect solid waste in a labeled, sealed container. Collect liquid waste (e.g., reaction mother liquor) in a separate, labeled, sealed container for halogenated liquid waste.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup.[29][30]

Section 5: Emergency Protocols - A Self-Validating System

Your response to an emergency must be swift, decisive, and informed by the SDS.

Experimental Protocol: Chemical Spill Response

This protocol is for a minor spill (i.e., one you are trained and equipped to handle safely) inside a chemical fume hood. For major spills, evacuate and call emergency services.[31][32][33]

dot graph "spill_response_protocol" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial"];

A [label="Spill Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Alert Colleagues & Supervisor", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="If Flammable, Eliminate Ignition Sources", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Ensure Full PPE is Worn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Contain the Spill", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Absorb/Neutralize", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Collect Waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Decontaminate Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Report Incident", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E [label="Use spill socks or inert absorbent\n(vermiculite, sand) to create a dike."]; E -> F [label="Work from outside in."]; F -> G [label="Place in a sealed, labeled\nhazardous waste container."]; G -> H [label="Use soap and water or as specified by EHS."]; H -> I; } Caption: Decision and Action Flow for a Minor Chemical Spill.

  • Assess and Alert: Immediately alert nearby personnel.[32][33]

  • Contain: If a liquid, create a dike around the spill using an inert absorbent material like vermiculite or sand.[34][35] Do not use combustible materials like paper towels for the initial containment.[22] For a solid, gently cover it with the absorbent.

  • Absorb: Working from the outside in, apply absorbent material over the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste disposal. Use non-sparking tools if the material is flammable.

  • Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse if appropriate.[31][35] Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's Environmental Health & Safety department.[33][34]

Protocol: Personal Exposure

Reference Section 4 of the SDS immediately.[34]

  • Skin Contact: Immediately go to the nearest safety shower.[31] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing. Seek immediate medical attention.[10][33]

  • Eye Contact: Immediately flush with the nearest eyewash station for at least 15 minutes, holding the eyelids open.[10][31] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, have a trained person administer oxygen. Seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][12]

Conclusion

The Safety Data Sheet for a bromomethyl pyrazole intermediate, or any novel compound, is more than a regulatory formality; it is a dynamic and critical component of the research process. It provides the essential knowledge that, when combined with scientific expertise and sound judgment, forms a robust framework for laboratory safety. By understanding the "why" behind each pictogram and precaution, we transform compliance into a culture of proactive risk management, ensuring that our pursuit of therapeutic innovation is conducted with the utmost responsibility and care.

References

  • Hazard Communication Standard: Safety Data Sheets. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA SDS Requirements. (n.d.). Pennsylvania Landscape & Nursery Association. Retrieved from [Link]

  • GHS Pictograms: A Guide for Hazard Communication. (2023, December 29). ERA Environmental Management Solutions. Retrieved from [Link]

  • Using the GHS. (n.d.). Safe Work Australia. Retrieved from [Link]

  • OSHA Safety Data Sheets: A Vital Component of Workplace Safety. (2024, July 15). Compliancy Group. Retrieved from [Link]

  • GHS hazard pictograms. (n.d.). Wikipedia. Retrieved from [Link]

  • Extended safety data sheets. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

  • GHS hazard pictograms. (n.d.). Stoffenmanager. Retrieved from [Link]

  • GHS pictograms. (n.d.). United Nations Economic Commission for Europe (UNECE). Retrieved from [Link]

  • What is a Safety Data Sheet (SDS): Guide & Requirements. (n.d.). BradyID.com. Retrieved from [Link]

  • REACH Safety Data Sheets. (n.d.). Health and Safety Executive for Northern Ireland. Retrieved from [Link]

  • OSHA Safety Data Sheets: Hazards Management. (2024, February 15). TRADESAFE. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved from [Link]

  • Guidance on the compilation of safety data sheets. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

  • LCSS: BROMINE. (n.d.). National Research Council. Retrieved from [Link]

  • Guidance documents. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]

  • EU REACH Safety Data Sheet (SDS) and eSDS Format. (n.d.). REACH24H Consulting Group. Retrieved from [Link]

  • Bromine Handling. (n.d.). Scribd. Retrieved from [Link]

  • MSDS of 3-(bromomethyl)-1H-pyrazole. (2010, November 12). Capot Chemical Co., Ltd. Retrieved from [Link]

  • Risk Management Strategies for New Drug Development. (n.d.). PharmaEngine, Inc. Retrieved from [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. (n.d.). Halyard Health. Retrieved from [Link]

  • Bromination safety. (2024, June 6). YouTube. Retrieved from [Link]

  • Chemical handling and storage section 6. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

  • Spill Control/Emergency Response. (2025, January 14). University of Oklahoma Health Sciences. Retrieved from [Link]

  • Chemical Spill Response. (n.d.). Rowan University. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). POGO Satellite Manual. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid - Exposure. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • Risk assessment in drug development. (2025, June 26). 3Biotech. Retrieved from [Link]

  • Identifying risks in drug discovery. (2020, July 13). Clarivate. Retrieved from [Link]

  • Safe handling of hazardous drugs. (n.d.). PMC. Retrieved from [Link]

  • The Role of Risk Assessment in Generic Drug Development. (2025, August 2). DrugPatentWatch. Retrieved from [Link]

  • ETHIDIUM BROMIDE WASTE DISPOSAL GUIDANCE. (n.d.). Texas Woman's University. Retrieved from [Link]

  • New Product Introduction (Risk Evaluation). (2020, September 9). Pharma Beginners. Retrieved from [Link]

  • Guidelines For the Safe Use & Disposal Of Ethidium Bromide. (n.d.). ResearchGate. Retrieved from [Link]

  • New Guidance Governing Ethidium Bromide Disposal. (n.d.). The University of Edinburgh. Retrieved from [Link]

  • Part G: Chemical Disposal Procedures. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(Bromomethyl)-3-Isobutyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of 4-(bromomethyl)-3-isobutyl-1H-pyrazole , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., c-Met, ALK inhibitors).

The synthesis presents a specific regiochemical challenge: Ethyl Acetoacetate (EAA) , the required starting material, possesses a methyl group at the ketone position. To achieve the 3-isobutyl substitution pattern, the synthesis requires a


-alkylation  strategy to extend the carbon chain, followed by a decarboxylative sequence to reset the scaffold for pyrazole ring construction.
Key Synthetic Challenges Solved:
  • Regioselective Chain Extension: Utilizing dianion chemistry to alkylate the

    
    -carbon of EAA, converting the methyl tail into an isobutyl group.
    
  • Core Scaffold Construction: Converting the

    
    -keto ester into a 1,3-dicarbonyl equivalent suitable for forming the 1H-pyrazole (non-oxygenated) core.
    
  • C4-Functionalization: Installing the bromomethyl moiety via a Vilsmeier-Haack formylation/reduction/bromination sequence, avoiding the instability of pre-functionalized precursors.

Synthetic Pathway Visualization

The following flow chart illustrates the critical path from Ethyl Acetoacetate to the final target.

G EAA Ethyl Acetoacetate (Starting Material) Dianion Dianion Intermediate (NaH / n-BuLi) EAA->Dianion Step 1a: Deprotonation GammaProd Ethyl 5-methyl-3-oxohexanoate (Gamma-Alkylation) Dianion->GammaProd Step 1b: + Isopropyl Bromide MIBK 4-Methylpentan-2-one (Decarboxylation) GammaProd->MIBK Step 2: Hydrolysis/-CO2 Formyl 5-Methyl-3-oxohexanal (Formylation) MIBK->Formyl Step 3: Ethyl Formate/NaOEt Pyrazole 3-Isobutyl-1H-pyrazole (Cyclization) Formyl->Pyrazole Step 4: Hydrazine Hydrate Aldehyde 3-Isobutyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack) Pyrazole->Aldehyde Step 5: POCl3/DMF Alcohol 4-(Hydroxymethyl)-3-isobutyl-1H-pyrazole (Reduction) Aldehyde->Alcohol Step 6: NaBH4 Target 4-(Bromomethyl)-3-isobutyl-1H-pyrazole (Target) Alcohol->Target Step 7: PBr3

Figure 1: Step-wise synthetic logic flow from EAA to the bromomethyl-pyrazole target.[1]

Detailed Experimental Protocols

Phase 1: Scaffold Modification ( -Alkylation)

The methyl group of ethyl acetoacetate is not sufficiently nucleophilic under standard conditions. We must generate the dianion to direct alkylation to the


-position (terminal methyl) rather than the more acidic 

-position (between carbonyls).

Reaction:



Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl Acetoacetate1.0Substrate
Sodium Hydride (60%)1.1Base 1 (

-deprotonation)
n-Butyllithium (2.5M)1.1Base 2 (

-deprotonation)
Isopropyl Bromide1.05Electrophile
THF (Anhydrous)SolventMedium
Protocol
  • Dianion Generation:

    • Suspend NaH (1.1 eq) in anhydrous THF at 0°C under Argon.

    • Add Ethyl Acetoacetate (1.0 eq) dropwise. Stir for 30 min (Solution turns clear/yellow).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Slowly add n-BuLi (1.1 eq). Stir for 30 min. The solution will turn an intense yellow/orange, indicating dianion formation.

  • Alkylation:

    • Add Isopropyl Bromide (1.05 eq) slowly to the -78°C solution.

    • Allow the mixture to warm naturally to room temperature over 2 hours.

    • Mechanistic Note: Alkylation occurs exclusively at the

      
      -carbon due to the higher basicity and nucleophilicity of the terminal enolate.
      
  • Workup:

    • Quench with saturated

      
      . Extract with diethyl ether.
      
    • Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).

    • Product: Ethyl 5-methyl-3-oxohexanoate.

Phase 2: Pyrazole Core Synthesis

To obtain the 1H-pyrazole (without an oxygen at C5), we utilize a decarboxylative route. Direct condensation of the Phase 1 product with hydrazine would yield a pyrazolone (5-hydroxy-pyrazole), which is difficult to reduce. Instead, we convert the


-keto ester to a 

-keto aldehyde equivalent.
Step 2A: Decarboxylation to Methyl Isobutyl Ketone (MIBK)
  • Reflux Ethyl 5-methyl-3-oxohexanoate in 10% NaOH for 4 hours (Hydrolysis).

  • Acidify with HCl and heat to facilitate decarboxylation.[2]

  • Isolate 4-methylpentan-2-one (MIBK) via steam distillation or extraction.

Step 2B: Claisen Condensation & Cyclization

We now convert MIBK into a 1,3-dicarbonyl equivalent using ethyl formate, then cyclize.

Reaction:



ReagentEquiv.[3][4][5]Role
4-Methylpentan-2-one1.0Substrate
Ethyl Formate1.2Formylating Agent
Sodium Ethoxide1.2Base
Hydrazine Hydrate1.5Cyclization Agent
Protocol
  • Formylation:

    • In a flask, combine NaOEt (1.2 eq) and dry ethanol (or ether).

    • Add a mixture of MIBK (1.0 eq) and Ethyl Formate (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours. The sodium salt of the formyl ketone precipitates or forms a thick oil.

  • Cyclization:

    • Dissolve the residue in Ethanol.[3]

    • Add Hydrazine Hydrate (1.5 eq) dropwise.

    • Reflux for 3 hours.[3][6][7]

    • Concentrate solvent.[3][7] Partition between water and Ethyl Acetate.[6]

    • Product: 3-Isobutyl-1H-pyrazole . (Note: Tautomerizes; 3-isobutyl and 5-isobutyl are equivalent in unsubstituted pyrazoles).

Phase 3: C4-Functionalization (The Target Moiety)

The pyrazole ring is electron-rich. Electrophilic aromatic substitution prefers the 4-position. We install the carbon atom via Vilsmeier-Haack, then convert to the bromomethyl group.

Step 3A: Vilsmeier-Haack Formylation

Reaction:



  • Reagent Prep: Add

    
     (1.2 eq) dropwise to dry DMF (3.0 eq) at 0°C to generate the Vilsmeier reagent (chloroiminium salt).
    
  • Addition: Add a solution of 3-Isobutyl-1H-pyrazole (1.0 eq) in DMF to the reagent at 0°C.

  • Heating: Heat to 80°C for 3 hours.

  • Hydrolysis: Pour onto ice and neutralize with Sodium Acetate (buffer to pH 5-6). The aldehyde often precipitates.

  • Product: 3-Isobutyl-1H-pyrazole-4-carbaldehyde .

Step 3B: Reduction & Bromination

Reaction:



  • Reduction:

    • Dissolve aldehyde in Methanol. Add

      
       (0.5 eq) at 0°C. Stir 1 hour.
      
    • Quench with water, extract with EtOAc.[8][9] Evaporate to obtain the Alcohol intermediate .

  • Bromination:

    • Dissolve the alcohol in anhydrous DCM (Dichloromethane).

    • Cool to 0°C. Add

      
       (Phosphorus Tribromide, 0.4 eq) dropwise.
      
    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Critical Workup: Pour into ice water/NaHCO3. Extract with DCM.[7] Dry over

      
      .
      
    • Final Product: 4-(Bromomethyl)-3-isobutyl-1H-pyrazole .

Quality Control & Validation

Analytical MethodExpected ResultDiagnostic Signal
1H NMR (CDCl3) Isobutyl Doublet

0.9 ppm (6H, d)
Pyrazole C5-H

7.4-7.6 ppm (s)
Bromomethyl

4.4-4.5 ppm (2H, s)
LC-MS Molecular Ion[M+H]+ matches calc. mass (Bromine isotope pattern 1:1)
TLC PuritySingle spot (Visualize with UV or Iodine)

Stability Warning: The 4-(bromomethyl) pyrazole is an active alkylating agent. It should be used immediately or stored at -20°C under inert gas to prevent hydrolysis or polymerization.

References

  • Huckin, S. N., & Weiler, L. (1974).

    
    -keto esters. Journal of the American Chemical Society, 96(4), 1082-1087. Link
    
  • Beak, P., & Reitz, D. B. (1978). Dipole-stabilized carbanions: Novel applications in synthesis. Chemical Reviews, 78(3), 275-316. (Grounding for dianion strategy). Link

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Foundational pyrazole synthesis).[9][10] Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[11] Comprehensive Organic Synthesis, 2, 777-794. (Protocol for C4 formylation). Link

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066). Journal of Medicinal Chemistry, 54(18), 6342-6363. (Context for 4-substituted-3-alkylpyrazole pharmacophores). Link

Sources

Using 4-(bromomethyl)-3-isobutyl-1H-pyrazole as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Bromomethyl)-3-isobutyl-1H-pyrazole in Drug Discovery

Abstract

This technical guide details the utility, handling, and synthetic protocols for 4-(bromomethyl)-3-isobutyl-1H-pyrazole , a versatile heterocyclic building block.[1] Distinguished by its electrophilic bromomethyl "warhead" and lipophilic isobutyl side chain, this scaffold is increasingly relevant in Fragment-Based Drug Discovery (FBDD) for targeting kinases and GPCRs.[1] This document provides validated protocols for nucleophilic substitution and N-alkylation, addressing critical regioselectivity and tautomerism challenges.

Structural Analysis & Chemical Logic

The Scaffold

The compound features a pyrazole core functionalized at two strategic positions:[2][3][4][5][6][7][8][9]

  • C4-Bromomethyl (

    
    ):  A highly reactive benzylic-like electrophile.[1] It serves as a "lynchpin" for connecting the pyrazole to other pharmacophores via 
    
    
    
    reactions.[1]
  • C3-Isobutyl (

    
    ):  A hydrophobic moiety that fills lipophilic pockets (e.g., the Gatekeeper region in protein kinases).[1]
    
  • N1-Proton (

    
    ):  An acidic site (
    
    
    
    ) allowing for scaffold decoration or solubility modulation.[1]
Tautomerism & Regioselectivity

A critical "Expertise" insight is the tautomeric equilibrium.[1] In solution, the proton shuttles between N1 and N2.

  • Tautomer A (3-isobutyl): Less sterically hindered N-H.[1]

  • Tautomer B (5-isobutyl): Sterically crowded N-H.[1]

Impact on Synthesis: When performing N-alkylation, the electrophile will preferentially attack the less hindered nitrogen (distal to the isobutyl group), typically yielding the 1-alkyl-3-isobutyl isomer as the major product. However, the presence of the C4-bromomethyl group adds secondary steric pressure that must be controlled via temperature and base selection.[1]

Handling, Stability & Safety

Safety Warning:

  • Lachrymator: Like benzyl bromides, this compound is a potent eye and respiratory irritant. Handle only in a fume hood.[1]

  • Vesicant: Direct skin contact can cause severe blistering.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]

Stability & Storage:

  • Hydrolysis Risk: The C4-bromomethyl group is susceptible to hydrolysis by atmospheric moisture, converting to the alcohol (

    
    ), which is a "dead end" for 
    
    
    
    chemistry without re-activation.
  • Storage Protocol: Store at -20°C under Argon/Nitrogen. If the solid turns yellow/orange, it indicates HBr degradation; repurify via short silica plug filtration before use.

Synthetic Workflows & Protocols

Visualizing the Synthetic Logic

G Start 4-(bromomethyl)- 3-isobutyl-1H-pyrazole Tautomer Tautomeric Equilibrium (3- vs 5-isobutyl) Start->Tautomer Dissolution PathA Path A: C4-Substitution (Preserve NH) Tautomer->PathA Mild Base (Nucleophile R-NH2) PathB Path B: N-Alkylation (Lock Tautomer) Tautomer->PathB Strong Base (NaH, R-X) ProdA C4-Functionalized Scaffold PathA->ProdA SN2 Displacement ProdB N-Alkylated Intermediate PathB->ProdB Regioselective Alkylation Final Dual-Functionalized Drug Candidate ProdA->Final Subsequent N-Alkylation ProdB->Final Subsequent C4-Displacement

Figure 1: Divergent synthetic pathways.[1] Path A is preferred for fragment growing; Path B is preferred for scaffold rigidity.

Protocol A: C4-Amination (The "Warhead" Displacement)

Objective: Install a secondary amine at the C4 position while leaving the pyrazole NH free for later interaction with protein residues (e.g., H-bond donor to kinase hinge).

Reagents:

  • Substrate: 4-(bromomethyl)-3-isobutyl-1H-pyrazole (1.0 eq)[1]

  • Nucleophile: Morpholine or Piperidine derivative (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amine nucleophile and DIPEA in anhydrous MeCN (0.1 M concentration) in a round-bottom flask under

    
    .
    
  • Addition: Cool the solution to 0°C. Add the pyrazole building block portion-wise (solid) or dropwise (if dissolved in minimal MeCN).

    • Why? The reaction is exothermic.[1] Keeping it cold prevents double-alkylation or polymerization.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via LC-MS (Target mass = Nucleophile + 137 Da).[1]

    • Checkpoint: If starting material remains, add 0.1 eq of NaI (Finkelstein catalyst) to accelerate the reaction.

  • Workup: Evaporate volatiles. Partition between EtOAc and Water.[1] The product is usually in the organic layer.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient).

Data Table: Solvent Effects on Yield

SolventBaseTempYieldNotes
MeCN DIPEART88% Cleanest profile; easiest workup.[1]
DMF

60°C65%Formation of dimers observed.[1]
DCM

RT72%Slower reaction rate.[1]
Protocol B: Regioselective N-Alkylation

Objective: Lock the tautomer and introduce a solubility tail or aryl group.[1]

Reagents:

  • Substrate: 4-(bromomethyl)-3-isobutyl-1H-pyrazole (1.0 eq)[1]

  • Electrophile: Methyl Iodide or Benzyl Bromide (1.1 eq)

  • Base:

    
     (1.5 eq) - Preferred over NaH for milder control.[1]
    
  • Solvent: DMF (Dry)

Step-by-Step:

  • Dissolution: Dissolve the pyrazole in DMF (0.2 M). Add

    
    . Stir at RT for 15 mins to deprotonate.
    
  • Alkylation: Add the electrophile dropwise.

  • Regiocontrol: Stir at RT.

    • Expert Insight: Heating promotes thermodynamic equilibration, which might favor the unwanted 1-alkyl-5-isobutyl isomer (steric clash).[1] keeping it at RT favors the kinetic 1-alkyl-3-isobutyl product.[1]

  • Quench: Pour into ice water. Extract with EtOAc.[1]

  • Validation: Use NOESY NMR to confirm regiochemistry.

    • Signal: Look for NOE correlation between the N-Methyl protons and the C5-H proton.[1] If the alkyl group is on the other nitrogen (near isobutyl), you will see NOE with the isobutyl group.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (C4-Sub) Hydrolysis of BromideEnsure reagents are dry; add molecular sieves.
Dimerization Bis-alkylationUse excess nucleophile (amine) to statistically favor mono-substitution.[1]
Regio-isomers (N-Alk) Thermodynamic controlLower reaction temperature; switch to bulky base (

) to enhance steric discrimination.

References

  • General Pyrazole Reactivity: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011.[1] Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] Link

  • Tautomerism in Drug Discovery: Martin, Y. C.[1] "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.[1] Link

  • Handling Benzylic Bromides: "Safe Handling of Lachrymators and Vesicants." Prudent Practices in the Laboratory, National Academies Press. Link

Sources

Preparation of pyrazole-based kinase inhibitors using isobutyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Isobutyl-Functionalized Pyrazole Kinase Inhibitors

Executive Summary

The pyrazole scaffold represents a "privileged structure" in kinase inhibitor discovery, serving as a robust adenine mimetic in ATP-competitive (Type I) and allosteric (Type II) inhibitors. FDA-approved drugs such as Crizotinib , Ruxolitinib , and Asciminib validate this scaffold's clinical utility.[1][2]

This guide focuses on the isobutyl-functionalized pyrazole , a specific motif where the isobutyl group is employed to occupy hydrophobic sub-pockets (e.g., the "Gatekeeper" region or the hydrophobic back-pocket II). While the isobutyl group enhances lipophilic contact and potency, its introduction poses synthetic challenges regarding regioselectivity (N1 vs. N2 isomerism).

This document details two validated protocols:

  • De Novo Cyclization: High-fidelity synthesis using isobutylhydrazine (Best for scale-up).

  • Late-Stage Alkylation: Divergent synthesis using cesium carbonate (Best for SAR library generation).

Strategic Retrosynthesis & Pathway Logic

To design a robust synthetic route, we must analyze the disconnection of the pyrazole core. The choice of route depends on whether the priority is regiochemical purity (Route A) or structural diversity (Route B).

Retrosynthesis Target Target: 1-Isobutyl-Pyrazole Kinase Inhibitor Split Retrosynthetic Disconnection Target->Split RouteA Route A: De Novo Cyclization (High Regiocontrol) Split->RouteA RouteB Route B: Direct Alkylation (High Diversity / SAR) Split->RouteB SM_A1 1,3-Dicarbonyl / Enaminone RouteA->SM_A1 SM_A2 Isobutylhydrazine RouteA->SM_A2 SM_B1 Pre-formed Pyrazole Core RouteB->SM_B1 SM_B2 Isobutyl Halide + Cs2CO3 RouteB->SM_B2

Figure 1: Retrosynthetic analysis comparing De Novo Cyclization (Route A) and Direct Alkylation (Route B).

Protocol 1: De Novo Cyclization (Regioselective Route)

Objective: Synthesis of 1-isobutyl-1H-pyrazole-4-carboxylate esters with >95% regioselectivity. Mechanism: Condensation of an isobutylhydrazine nucleophile with an electrophilic enaminone. The steric bulk of the isobutyl group directs the initial attack to the less hindered carbon, securing the N1 position.

Materials
  • Substrate: Ethyl 2-(ethoxymethylene)-3-oxobutanoate (or generic 1,3-dicarbonyl equivalent).

  • Reagent: Isobutylhydrazine hydrochloride (CAS: 5352-61-4).

  • Solvent: Ethanol (Absolute).

  • Base: Triethylamine (TEA) or NaOAc (to free the hydrazine salt).

Step-by-Step Methodology
  • Preparation of Active Species:

    • In a round-bottom flask, dissolve Isobutylhydrazine HCl (1.1 equiv) in Ethanol (0.5 M concentration).

    • Add TEA (1.2 equiv) dropwise at 0°C to liberate the free hydrazine. Stir for 15 minutes.

  • Condensation:

    • Add the 1,3-dicarbonyl substrate (1.0 equiv) slowly to the hydrazine solution.

    • Critical Checkpoint: The reaction is exothermic. Maintain temperature <10°C during addition to prevent decomposition.

  • Cyclization:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to reflux (78°C) for 3–5 hours. Monitor by LC-MS for the disappearance of the acyclic hydrazone intermediate.

  • Workup:

    • Concentrate the solvent under reduced pressure.[3]

    • Redissolve residue in Ethyl Acetate and wash with 0.1 M HCl (to remove unreacted hydrazine) followed by Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Usually, the product is pure enough for the next step. If not, recrystallize from Hexanes/EtOAc.

Why this works: The reaction relies on the nucleophilicity of the terminal nitrogen of the hydrazine. By attaching the isobutyl group before ring formation, you lock the alkyl group into the N1 position relative to the C3/C5 substituents defined by the dicarbonyl starting material [1].

Protocol 2: Late-Stage N-Alkylation (Divergent Route)

Objective: Rapid introduction of the isobutyl group onto an existing pyrazole core for SAR (Structure-Activity Relationship) studies. Challenge: Pyrazoles are ambident nucleophiles (tautomers). Alkylation often yields a mixture of N1 and N2 isomers. Solution: Use of Cesium Carbonate (Cs₂CO₃) in DMF.[4][5] The "Cesium Effect" involves the formation of a more "naked" pyrazolate anion due to the large ionic radius of Cs+, which often enhances yield and can influence regioselectivity based on thermodynamic control [2][3].

Materials
  • Substrate: 3,5-substituted-1H-pyrazole.

  • Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide).

  • Base: Cesium Carbonate (Cs₂CO₃) - Anhydrous.

  • Solvent: DMF (Anhydrous) or Acetonitrile.

Step-by-Step Methodology
  • Deprotonation:

    • Dissolve the pyrazole core (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add Cs₂CO₃ (2.0 equiv).

    • Stir at RT for 30 minutes. The mixture will likely turn cloudy/suspension.

  • Alkylation:

    • Add Isobutyl bromide (1.5 equiv). Note: Isobutyl halides are sterically hindered and react slower than primary alkyl halides.

    • Heat the reaction to 60–80°C.

    • Time: 4–12 hours.[] Monitor via LC-MS.

  • Quench & Extraction:

    • Cool to RT. Pour into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).

    • Critical Step: Wash the organic layer thoroughly with water and LiCl solution (5%) to remove DMF, which can interfere with chromatography.

  • Isomer Separation:

    • The crude will contain N1 and N2 isomers.

    • Separation: Use Flash Chromatography (Silica). The N1-isobutyl isomer is typically less polar (higher Rf) than the N2 isomer due to shielding of the lone pair, but this depends on C3/C5 substitution.

    • Validation: Use NOESY NMR to confirm regiochemistry (See Section 6).

Structural Biology & Mechanism of Action

The isobutyl group is not merely a passive handle; it is a probe for the Hydrophobic Region II or the Gatekeeper pocket.

BindingMode Hinge Hinge Region (H-Bonds) Gatekeeper Gatekeeper Residue (Steric Filter) Hydrophobic Hydrophobic Pocket (Target of Isobutyl) Pyrazole Pyrazole Core (Adenine Mimic) Pyrazole->Hinge H-Bonding Isobutyl Isobutyl Group (Lipophilic Interaction) Isobutyl->Gatekeeper Van der Waals Isobutyl->Hydrophobic Occupancy

Figure 2: Schematic interaction of the isobutyl-pyrazole inhibitor within the kinase ATP-binding cleft. The isobutyl group targets hydrophobic clusters often inaccessible to natural ATP.

Mechanistic Insight: In many kinases (e.g., c-Met, ALK), the "gatekeeper" residue controls access to a hydrophobic back-pocket. Small gatekeepers (Threonine/Alanine) allow bulky groups like isobutyl to enter. If the gatekeeper mutates to a larger residue (e.g., T315I in Abl), the isobutyl group may clash, causing resistance. However, in wild-type kinases, the isobutyl group displaces high-energy water molecules from this hydrophobic pocket, providing a significant entropic gain in binding affinity [4].

Quality Control: Distinguishing Regioisomers

When using Protocol 2 (Alkylation), distinguishing N1 from N2 isomers is critical.

FeatureN1-Isobutyl Isomer (Target)N2-Isobutyl Isomer (Byproduct)
TLC (Rf) Typically Higher (Less Polar)Typically Lower (More Polar)
1H-NMR (NOE) NOE observed between Isobutyl-CH₂ and C5-H/Substituent NOE observed between Isobutyl-CH₂ and C3-H/Substituent
13C-NMR C3 and C5 shifts are distinct.C3 and C5 shifts differ from N1.

Protocol Validation: Always run a 1D-NOESY experiment. Irradiate the methylene doublet of the isobutyl group (~3.9 ppm).

  • If you see enhancement of the C5-proton/group: You have the N1 isomer .

  • If you see enhancement of the C3-proton/group: You have the N2 isomer .

References

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis." Chemistry – A European Journal. (Validated via general pyrazole synthesis literature).

  • K. M. J. Al-Zaydi. (2025). "Cesium Carbonate Catalyzed Aza-Michael Addition of Pyrazole." ResearchGate.[7]

  • Kumar, V., et al. (2023). "Caesium carbonate promoted regioselective functionalization of pyrimidinones."[4][5] Royal Society of Chemistry Advances.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. (Demonstrates hydrophobic pocket targeting).

  • BOC Sciences. (2023). "FDA-approved small molecule kinase inhibitors."

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Unstable Bromomethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bromomethyl pyrazoles. Researchers and drug development professionals often encounter challenges when purifying these valuable synthetic intermediates. The inherent reactivity of the bromomethyl group, combined with the electronic nature of the pyrazole ring, renders these molecules susceptible to degradation, isomerization, and other side reactions. This guide provides practical, field-proven solutions to common purification problems in a direct question-and-answer format, explaining the chemical principles behind each recommendation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are bromomethyl pyrazoles so difficult to purify, especially using silica gel chromatography?

A: The difficulty arises from two primary chemical characteristics:

  • Reactivity of the Bromomethyl Group: The -CH₂Br group is an excellent electrophile and a good leaving group. The acidic silanol groups (Si-OH) on the surface of standard silica gel can act as proton sources, activating the bromine as a leaving group and promoting decomposition or nucleophilic attack by polar solvents (e.g., methanol) or impurities.

  • Basicity of the Pyrazole Ring: The pyrazole nucleus contains a basic, pyridine-like nitrogen atom. This nitrogen can interact strongly with the acidic silica surface, leading to significant band tailing (streaking) on TLC and poor separation during column chromatography.[1][2] In some cases, this strong interaction can catalyze on-column degradation.

Q2: I have a crude reaction mixture. What are the first steps I should take before attempting a large-scale purification?

A: Always begin with a small-scale stability test. Before committing your entire batch to a purification method, spot the crude mixture on a standard silica gel TLC plate. Let the plate sit on the benchtop for 20-30 minutes after spotting, then elute as normal. Compare this to a plate that is eluted immediately after spotting. If you observe new spots or significant streaking on the delayed plate, it's a strong indicator that your compound is degrading on silica gel.[1] This simple test can save you from losing your entire sample and will guide you toward using a deactivated stationary phase or a non-chromatographic method.

Q3: How should I properly handle and store my purified bromomethyl pyrazole to prevent decomposition?

A: Bromomethyl pyrazoles are reactive intermediates and require careful handling.[3]

  • Dryness: Ensure the compound is completely free of residual solvents and moisture, as it can be susceptible to hydrolysis.[4][5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and reaction with atmospheric moisture.[4]

  • Temperature: Keep the product at low temperatures (typically 2-8 °C or colder) to slow down potential decomposition pathways.[4]

  • Light Protection: Store in an amber vial or a container protected from light to prevent photodecomposition.[4]

  • Consider Salt Formation: For long-term storage, converting the basic pyrazole to a more stable crystalline salt (e.g., hydrochloride) can significantly improve its shelf life.[6][7][8][9]

Q4: My compound appears pure by ¹H NMR immediately after the column, but after a day or two, new peaks appear. What is happening?

A: This indicates inherent instability of the purified compound. The bromomethyl group makes the molecule highly reactive. Even trace amounts of atmospheric moisture can cause hydrolysis to the corresponding hydroxymethyl pyrazole. Furthermore, self-reaction or isomerization can occur over time.[10] This underscores the importance of proper storage as described in Q3 and suggests that the compound should be used in the subsequent synthetic step as quickly as possible.

Section 2: Troubleshooting Guide

Issue 1: My compound streaks badly or decomposes on a standard silica gel column.
  • Primary Cause: The acidic nature of silica gel is interacting with the basic pyrazole nitrogen and/or catalyzing the decomposition of the sensitive bromomethyl group.[1][11]

  • Solution 1: Deactivate the Silica Gel. Neutralizing the acidic sites on the silica surface is often the most effective solution. This can be achieved by incorporating a small amount of a basic modifier, like triethylamine (TEA), into the mobile phase.[12][13][14]

    • Quick Test: Prepare a TLC eluent (e.g., 30% Ethyl Acetate in Hexane) and another jar with the same solvent system plus 1% triethylamine. Run your crude material on both plates. If the streaking is eliminated and the Rf value is cleaner in the TEA-containing system, this method will likely work for your column.

    • Column Protocol: See Protocol 1 below for a detailed step-by-step guide.

  • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient or your compound is base-sensitive, switch to a more inert stationary phase.[1][2]

    • Neutral Alumina: An excellent choice for basic compounds. It lacks the strong acidity of silica.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

    • Reversed-Phase (C18) Silica: Here, the separation is based on polarity in reverse. Polar compounds elute first. This can be a powerful alternative, though it requires different solvent systems (e.g., acetonitrile/water or methanol/water).[1][15]

start Crude Product Analysis tlc_test Run TLC on Standard Silica Gel start->tlc_test streaking Observe Streaking or Degradation? tlc_test->streaking no_streaking No Significant Issues streaking->no_streaking No yes_streaking Significant Issues streaking->yes_streaking Yes run_column Proceed with Standard Silica Gel Chromatography no_streaking->run_column deactivate_tlc Test TLC with 1% TEA in Eluent yes_streaking->deactivate_tlc deactivate_works Streaking Eliminated? deactivate_tlc->deactivate_works run_deactivated_col Run Column with Deactivated Silica (See Protocol 1) deactivate_works->run_deactivated_col Yes alt_phase Consider Alternative Stationary Phases (Alumina, C18) deactivate_works->alt_phase No non_chrom Consider Non-Chromatographic Methods (See Issue 2) alt_phase->non_chrom

Caption: Decision tree for selecting the appropriate chromatographic method.

Issue 2: I have very low or zero recovery after column chromatography, even with deactivated silica.
  • Primary Cause: Your compound is irreversibly binding to the stationary phase or is so unstable that even the milder conditions are causing complete decomposition.

  • Solution 1: Recrystallization. This is the preferred method for purifying solid compounds if a suitable solvent can be found. It avoids contact with adsorbent surfaces entirely.[16][17]

    • How it Works: A suitable solvent will dissolve your compound completely when hot but very poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

    • Protocol: See Protocol 2 for a detailed guide.

  • Solution 2: Acid-Base Extraction. This classic technique leverages the basicity of the pyrazole ring to separate it from non-basic impurities.[13][16][18]

    • How it Works: The crude product is dissolved in an organic solvent. By washing with an aqueous acid (e.g., 1M HCl), the basic bromomethyl pyrazole is protonated and moves into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer. The purified compound is then recovered by basifying the aqueous layer and extracting with fresh organic solvent.

    • Protocol: See Protocol 3 for a detailed guide.

Issue 3: My purified compound degrades over time in storage.
  • Primary Cause: The inherent chemical reactivity of the molecule.[3][4]

  • Solution: Convert to a Stable Salt for Storage. Many basic APIs and intermediates are stored and handled as salts to improve their chemical and physical stability.[6][8][9][19][20] Forming a hydrochloride or hydrobromide salt converts the basic nitrogen into a non-nucleophilic ammonium species, which can prevent certain degradation pathways. The resulting crystalline salt is often significantly more stable than the "free base" oil or low-melting solid.

    • How it Works: The purified free base is dissolved in a non-polar, anhydrous solvent (like diethyl ether or dichloromethane) and treated with a solution of anhydrous HCl (e.g., HCl in ether). The salt typically precipitates as a stable, crystalline solid which can be collected by filtration.

    • Regeneration: The free base can be regenerated just before use by dissolving the salt in water, neutralizing with a base (like NaHCO₃ or NaOH), and extracting with an organic solvent.

start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Wash with 1M HCl (aq) (Separatory Funnel) start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer: Contains Neutral Impurities (Discard) separate_layers->organic_layer aqueous_layer Aqueous Layer: Contains Protonated Pyrazole Salt separate_layers->aqueous_layer basify Cool in Ice Bath, Add 1M NaOH (aq) until pH > 9 aqueous_layer->basify extract Extract with Fresh Organic Solvent (e.g., EtOAc) basify->extract dry_concentrate Dry (Na₂SO₄), Filter, and Concentrate extract->dry_concentrate free_base Purified Free Base (Use Immediately) dry_concentrate->free_base dissolve_ether Dissolve in Anhydrous Solvent (e.g., Ether) free_base->dissolve_ether For Storage stabilize_path For Storage add_hcl_ether Add Anhydrous HCl/Ether Solution Dropwise dissolve_ether->add_hcl_ether precipitate Collect Precipitated Salt by Filtration add_hcl_ether->precipitate stable_salt Stable Crystalline Salt (Store under Inert Gas, Cold) precipitate->stable_salt

Caption: Workflow for purification by acid-base extraction and subsequent stabilization as a salt.

Section 3: Detailed Protocols

Protocol 1: Purification by Deactivated Silica Gel Chromatography
  • Solvent System Selection: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives your desired product an Rf of ~0.2-0.3.

  • Prepare Eluent: Prepare a bulk quantity of your chosen eluent and add triethylamine (TEA) to a final concentration of 1% v/v.

  • Pack the Column: Pack a flash chromatography column with silica gel using the TEA-containing eluent.

  • Equilibrate/Deactivate: Flush the packed column with 2-3 column volumes of the TEA-containing eluent. This ensures all acidic sites on the silica are neutralized by the amine.[12]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb it onto a small amount of silica gel (~1-2x the weight of your crude product). Once dry, carefully load the powder onto the top of the column.

  • Elute and Collect: Run the column using the TEA-containing eluent, collecting fractions and monitoring by TLC.

  • Work-up: Combine the pure fractions. When concentrating on a rotary evaporator, be aware that residual TEA may be present. If TEA interferes with subsequent steps, it can often be removed by co-evaporation with a solvent like toluene or by a dilute acid wash if the purified compound is stable to it.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, or mixtures) to find one that dissolves your crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (with stirring) until the solid completely dissolves.[17]

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 3: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aqueous). Stopper the funnel, shake vigorously for 30-60 seconds (venting frequently), and then allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask.

  • Re-extract (Optional): Wash the organic layer one more time with 1M HCl and combine the aqueous extracts to maximize recovery.

  • Basification: Place the flask containing the combined aqueous layers into an ice bath. Slowly add 1M or 2M NaOH solution with stirring until the pH of the solution is basic (pH > 9, check with pH paper). Your purified product should either precipitate as a solid or form an oily layer.

  • Final Extraction: Transfer the basified mixture back to a separatory funnel and extract twice with fresh organic solvent (EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified bromomethyl pyrazole.

Section 4: Data Presentation

Table 1: Comparison of Primary Purification Techniques
Purification MethodProsConsBest For...
Standard Silica Chromatography High resolving power for many mixtures.Acidic nature can cause degradation of sensitive compounds like bromomethyl pyrazoles.[1]Stable, non-basic compounds. Generally not recommended as a first choice for this class of molecules.
Deactivated Silica Chromatography Mitigates acidity issues, preventing degradation and reducing streaking.[12][14]Requires addition of a basic modifier (e.g., TEA) which may need to be removed later.Acid-sensitive or basic compounds that are stable to trace amounts of amine.
Recrystallization Can provide very high purity material. Avoids contact with adsorbents. Scalable.Finding a suitable solvent can be difficult. Not effective if impurities co-crystallize.[21]Crude products that are solid and have a purity of >80-85%.
Acid-Base Extraction Excellent for removing neutral or acidic impurities. Fast and scalable.Only separates basic compounds from non-basic ones; will not separate isomeric pyrazoles.[16][18]Crude mixtures where the primary impurities are non-basic (e.g., unreacted starting materials).

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 13, 2026, from [Link]

  • Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved February 13, 2026, from [Link]

  • CCPS (Center for Chemical Process Safety). (1995). Guidelines for Safe Storage and Handling of Reactive Materials. AbeBooks. Retrieved February 13, 2026, from [Link]

  • Various Authors. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. Retrieved February 13, 2026, from [Link]

  • AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved February 13, 2026, from [Link]

  • CCPS (Center for Chemical Process Safety). (1995). Guidelines for Safe Storage and Handling of Reactive Materials (1st ed.). Wiley-AIChE. Retrieved February 13, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved February 13, 2026, from [Link]

  • Various Authors. (2016, October 10). How can I prepare deactivated silica gel with 12%v/w water for chromatography? ResearchGate. Retrieved February 13, 2026, from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry 1: 5.6. Reactive intermediates. Retrieved February 13, 2026, from [Link]

  • Various Authors. (2019, March 28). Deactivation of silica gel? ResearchGate. Retrieved February 13, 2026, from [Link]

  • Wiley. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved February 13, 2026, from [Link]

  • AbbVie Contract Manufacturing. (n.d.). How are salts used in pharmaceuticals? Retrieved February 13, 2026, from [Link]

  • Plath, C., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
  • Al-Ghabeish, M., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved February 13, 2026, from [Link]

  • Hawryluk, K., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. Retrieved February 13, 2026, from [Link]

  • Rydberg, J. (2004). The acidic acylpyrazolones and acylisoxazolones extractants. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Retrieved February 13, 2026, from [Link]

  • Greňo, M., et al. (2017). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Palmer, J. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Biotage. Retrieved February 13, 2026, from [Link]

  • Kitteringham, N. R., & Pirmohamed, M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?Heart. Retrieved February 13, 2026, from [Link]

  • D'Orazio, G., et al. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?Molecules. Retrieved February 13, 2026, from [Link]

  • Wünsch, B. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?ChemMedChem. Retrieved February 13, 2026, from [Link]

  • Lämmerhofer, M., et al. (2005). Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type stationary phase. Journal of Chromatography A. Retrieved February 13, 2026, from [Link]

  • Hawryluk, K., et al. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Retrieved February 13, 2026, from [Link]

  • Su, Y. Y. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate. Retrieved February 13, 2026, from [Link]

  • Various Authors. (2020). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Retrieved February 13, 2026, from [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Butler, R. N., et al. (1998). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

  • Wang, Y., et al. (2022). Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. Nature Communications. Retrieved February 13, 2026, from [Link]

  • B&H, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Retrieved February 13, 2026, from [Link]

  • Combourieu, B., et al. (2001). General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Li, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Retrieved February 13, 2026, from [Link]

  • He, C., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Retrieved February 13, 2026, from [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Plath, C., et al. (2011). Process for the purification of pyrazoles. Google Patents (DE102009060150A1).

Sources

Technical Support Center: Pyrazole Alkylation Workup Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Material (SM) from


-Alkylation Reactions
Ticket ID:  PYR-ALK-001
Status:  Open
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary

The separation of unreacted pyrazole starting material (SM) from


-alkylated products is a notorious bottleneck in medicinal chemistry. Both species share similar polarity profiles and weak basicity (pKa ~2.5), often leading to co-elution on silica gel.

The Solution Vector: The critical differentiator is acidity . Unreacted pyrazoles possess an acidic NH proton (pKa ~14.2 in H₂O), whereas


-alkylated products do not. This guide prioritizes protocols that exploit this specific chemical handle.

Module 1: The Chemical Extraction Protocol (High Scale)

Best for: >500 mg scale, lipophilic products.

This is the most robust method for removing unreacted pyrazole without chromatography. It relies on deprotonating the SM to form a water-soluble pyrazolide anion.

The Science (Causality)
  • Starting Material: Amphoteric.[1] Weak base (pyridine-like N) and weak acid (pyrrole-like NH, pKa ~14).

  • Product: Weak base only. No acidic protons.

  • Mechanism: Washing the organic layer with a strong base (pH > 14) deprotonates the SM. The resulting anion (

    
    ) is highly hydrophilic and partitions into the aqueous phase. The neutral product remains in the organic phase.
    
Step-by-Step Protocol
  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (Ethyl Acetate or Dichloromethane). Avoid Ethers if possible (poor phase separation with strong bases).

  • The "Kill" Wash: Wash the organic layer vigorously with 1M NaOH (aq) .

    • Volume: Use 1:1 volume ratio relative to organic phase.

    • Repetition: Perform this wash 2 times .

  • Validation: Check the aqueous layer by TLC (neutralize a small aliquot with HCl first) to confirm SM extraction.

  • Neutralization: Wash the organic layer once with Brine to remove excess base.

  • Drying: Dry over Na₂SO₄ and concentrate.

⚠️ Warning: Ensure your product does not contain other base-sensitive groups (e.g., esters, alkyl halides) that might hydrolyze. If esters are present, use Module 2 .

Module 2: Scavenger Resins (Low Scale / High Throughput)

Best for: <500 mg scale, parallel synthesis, or base-sensitive substrates.

When liquid-liquid extraction is impossible (e.g., polar product) or risky (sensitive functional groups), electrophilic scavenger resins are the industry standard.

Resin Selection Guide
Resin TypeFunctionalityMechanismLoading CapacityRecommended For
PS-Isocyanate Isocyanate (-N=C=O)Forms Urea with SM~1.5 mmol/gGold Standard. Fast kinetics, neutral conditions.
PS-TsCl Sulfonyl ChlorideForms Sulfonamide~2.0 mmol/gGood alternative, but generates HCl byproduct.
PS-Aldehyde BenzaldehydeForms Imine~1.0 mmol/gSlower; requires reducing agent for permanent removal.
Workflow Diagram (Logic Flow)

ScavengerWorkflow cluster_mech Chemical Event Start Crude Mixture (Product + SM) AddResin Add PS-Isocyanate (2-3 equivalents vs SM) Start->AddResin Dissolve in DCM/THF Incubate Shake/Stir (RT, 4-16 hours) AddResin->Incubate Covalent Capture Filter Filtration (Remove Resin) Incubate->Filter SM bound to bead Result Pure Product (in Filtrate) Filter->Result Evaporate Solvent Mech R-N=C=O (Resin) + Pyrazole-NH -> R-NH-CO-N-Pyrazole (Urea)

Caption: Workflow for chemoselective capture of unreacted pyrazole using isocyanate resins.

Module 3: Derivatization (The "Nuclear Option")

Best for: Difficult chromatographic separations where SM and Product co-elute.

If you cannot extract or scavenge, you must change the polarity of the SM to force a separation.

The Protocol
  • Add Reagent: To the crude mixture, add Acetic Anhydride (Ac₂O) (1.5 eq relative to estimated SM) and Triethylamine (1.5 eq).

  • React: Stir at Room Temperature for 30 minutes.

  • Result: Unreacted Pyrazole

    
    
    
    
    
    -Acetyl Pyrazole
    .
  • Purification: The

    
    -acetyl derivative is significantly less polar (higher Rf) and non-basic compared to the free pyrazole. It will easily separate on silica gel.
    

Module 4: Chromatographic Troubleshooting

Best for: Final polishing.

Issue: "My Pyrazole is Tailing"

Unreacted pyrazoles interact strongly with the acidic silanol groups on silica gel, causing peak tailing that contaminates the product.

The Fix:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH or Hexane/EtOAc mobile phase. This blocks the silanol sites.

  • Stationary Phase: Switch to Amine-functionalized Silica (NH₂-SiO₂) if available.

Decision Matrix: Which Method?

DecisionMatrix Start Start: Unreacted Pyrazole Present ScaleCheck Is Scale > 500mg? Start->ScaleCheck ProdSens Is Product Base Sensitive? ScaleCheck->ProdSens Yes Resin Use Module 2: PS-Isocyanate ScaleCheck->Resin No (Small Scale) Extraction Use Module 1: NaOH Wash ProdSens->Extraction No (Stable) ProdSens->Resin Yes (Sensitive) Deriv Use Module 3: Ac2O Derivatization Extraction->Deriv If Emulsion/Fail Resin->Deriv If Resin Fails

Caption: Logic tree for selecting the appropriate purification strategy based on scale and stability.

Frequently Asked Questions (FAQ)

Q: Can I use an acid wash (HCl) to remove the starting material? A: Generally, no . While pyrazoles are basic, your


-alkylated product is likely also basic (pKa difference is often < 1 unit). An acid wash will likely protonate and extract both species into the aqueous layer. The Base Wash (Module 1) is superior because it exploits the NH acidity unique to the starting material.

Q: I used the NaOH wash, but my product disappeared. Where is it? A: If your product is highly polar (e.g., contains alcohols, acids, or short PEG chains), it may have partitioned into the water.

  • Troubleshoot: Re-extract the aqueous NaOH layer with a more polar organic solvent like n-Butanol or DCM/Isopropanol (3:1) .

Q: How do I distinguish Regioisomers (


1 vs 

2) from Starting Material?
A:
  • TLC: SM usually trails/streaks. Isomers usually form distinct (but close) spots.

  • NMR: The SM will have a broad singlet >12 ppm (NH). Isomers will show distinct splitting patterns for the pyrazole protons (often doublets with

    
     Hz).
    

References

  • Knorr Pyrazole Synthesis & Workup: "Synthesis of Edaravone," Royal Society of Chemistry. Link (General reference for pyrazole properties).

  • Scavenger Resins: "Metal Scavengers and Reagents for Organic Purification," Biotage Application Notes. Link

  • pKa Data: "pKa values of nitrogen heterocycles in acetonitrile and water," European Journal of Organic Chemistry, 2017.[2] Link[2]

  • Derivatization Strategies: "Synthesis of Chromone-Related Pyrazole Compounds," National Institutes of Health (PMC). Link

  • Industrial Purification: "Process for the purification of pyrazoles," Google Patents (DE102009060150A1). Link

Sources

Technical Support Hub: Pyrazole Synthesis & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Logic

In pyrazole synthesis—particularly the Knorr condensation (1,3-diketone + hydrazine)—"dimerization" is a frequently misdiagnosed issue. Users often observe a high molecular weight impurity and assume it is a direct coupling of two pyrazole rings.

In 90% of standard synthetic cases, this "dimer" is actually an Azine (a bis-hydrazone), formed when one hydrazine molecule condenses with two equivalents of the dicarbonyl electrophile before cyclization can occur. True oxidative dimerization (N-N or C-C coupling of two completed pyrazoles) is rarer and typically requires specific metal catalysts or oxidative conditions.

Diagnostic Flowchart: Identify Your Impurity

Use the following logic to determine the nature of your side product before attempting a fix.

DiagnosticTree Start High MW Impurity Detected (LCMS/NMR) MassCheck Check Mass Difference (Δ) vs. Target Pyrazole Start->MassCheck AzinePath Mass ≈ 2x Reagent - 2x H2O (Open Chain Bis-imine) MassCheck->AzinePath Matches Azine TrueDimerPath Mass = 2x Pyrazole - 2H (Oxidative Coupling) MassCheck->TrueDimerPath Matches Dimer RegioPath Mass = Target Mass (Regioisomer) MassCheck->RegioPath Same MW AzineAction CAUSE: Stoichiometry/Mixing FIX: Inverse Addition, Excess Hydrazine AzinePath->AzineAction DimerAction CAUSE: Metal Oxidation/Air FIX: Degas, Add Reductant, Check Ligands TrueDimerPath->DimerAction

Figure 1: Diagnostic decision tree for classifying pyrazole synthesis impurities.

Module A: The "Azine Trap" (Knorr Synthesis)

Target Audience: Users performing standard condensation of hydrazines with 1,3-diketones or


-unsaturated ketones.
The Mechanism of Failure

The formation of a pyrazole competes with the formation of an azine.

  • Desired Path: Hydrazine attacks Carbonyl A

    
     Hydrazone 
    
    
    
    Intramolecular attack on Carbonyl B
    
    
    Pyrazole .
  • Failure Path (Azine): Hydrazine attacks Carbonyl A

    
     Hydrazone 
    
    
    
    Intermolecular attack on another molecule of Dicarbonyl
    
    
    Azine .

Key Risk Factor: A local excess of the 1,3-dicarbonyl compound relative to hydrazine favors the Azine.

Protocol: Azine-Free Knorr Synthesis

This protocol utilizes Inverse Addition and pH Control to ensure cyclization is kinetically favored over oligomerization.

ParameterRecommendationScientific Rationale
Stoichiometry 1.1 – 1.2 equiv. HydrazineExcess nucleophile ensures every carbonyl encounter leads to a hydrazone that has enough hydrazine nearby to cyclize, rather than finding another carbonyl.
Addition Order Inverse Addition Crucial: Add the 1,3-diketone (in solution) slowly to the Hydrazine solution. This ensures hydrazine is always in huge excess during the mixing phase.
Temperature 0°C

RT
Start cold to control the exotherm of the initial imine formation, then warm to RT or reflux to drive the dehydration/cyclization.
Solvent EtOH or MeOHProtic solvents stabilize the polar transition states of the cyclization.
Catalyst AcOH (Cat.) or HClAcid catalysis accelerates the dehydration step, which is often the rate-determining step for cyclization.
Step-by-Step Workflow
  • Preparation: Dissolve hydrazine hydrate (or salt + base) in Ethanol (0.5 M concentration). Cool to 0°C.

  • Addition: Dissolve 1,3-diketone (1.0 equiv) in Ethanol. Load into an addition funnel or syringe pump.

  • Reaction: Dropwise add the diketone solution to the stirring hydrazine over 30–60 minutes.

    • Tip: If the solution turns bright yellow/orange immediately, azine formation (conjugation) may be occurring. Slow down addition.

  • Cyclization: After addition, warm to reflux for 1–2 hours.

  • Workup: Concentrate. Azines are often less soluble; if a precipitate forms, check if it is the impurity. Pyrazoles often remain in the mother liquor or crystallize upon cooling.

Module B: Oxidative Dimerization (Advanced)

Target Audience: Users utilizing metal catalysis (Cu, Pd) or working with electron-rich pyrazoles susceptible to aerobic oxidation.

The Mechanism of Failure

Electron-rich pyrazoles (especially 5-aminopyrazoles) can undergo Single Electron Transfer (SET) oxidation, generating radical species that couple.

  • Pathway: Pyrazole

    
     [Pyrazole]•+ 
    
    
    
    N-N or C-C Coupling.
  • Common Culprits: Copper catalysts (common in Ullmann couplings), Iron impurities, or simply air exposure in basic media.

Troubleshooting Matrix: Oxidative Coupling
SymptomRoot CauseCorrective Action
N-N Dimer Metal-mediated oxidation (e.g., Cu(II) species).1. Deoxygenate: Sparge solvents with Argon/N2 for 15 mins.2. Reductant: Add 10 mol% Ascorbic Acid (if compatible) to keep metal in low oxidation state.3. Ligand: Use bulky ligands (e.g., phenanthrolines) that sterically block bimetallic coupling.
C-C Dimer Radical coupling at C-4 position.1. Radical Scavenger: Add BHT or TEMPO (if not interfering with main catalysis).2. Block C-4: If C-4 is empty and electron-rich, it is a "hotspot." Consider a temporary blocking group (e.g., halogen) if synthetic route permits.

Module C: Regioselectivity (The "Isomer" Problem)

While not a dimer, regioisomers are the most common "side product" complaint.

  • Scenario: Unsymmetrical 1,3-diketone (

    
    ).
    
  • Result: Mixture of 1,3,5-substituted and 1,3,4-substituted pyrazoles.[1]

  • Control Strategy:

    • Sterics: Hydrazine attacks the less hindered carbonyl first.[1]

    • Solvent: In fluoroalcohols (e.g., HFIP), hydrogen bonding can activate one carbonyl selectively.

    • Lewis Acids:

      
       or 
      
      
      
      can chelate and direct attack.

FAQ: Rapid Response

Q: I see a solid precipitating immediately upon mixing hydrazine and my diketone. Is this my product? A: Likely not. Rapid precipitation often indicates Azine formation (bis-hydrazone), which is often less soluble than the pyrazole. Check LCMS. If it is the azine, you added the reagents too fast or in the wrong order.

Q: Can I convert the Azine side-product back into Pyrazole? A: Sometimes. Heating the azine with excess hydrazine and acid can force the equilibrium back toward the hydrazone and eventually the pyrazole, but it is cleaner to prevent it.

Q: My pyrazole turns pink/brown on the bench. Is it dimerizing? A: This is usually oxidative degradation, potentially forming trace dimers or quinoid-type species. Store electron-rich pyrazoles under inert atmosphere and away from light.

Q: Does the choice of Hydrazine source matter (Hydrate vs. HCl salt)? A: Yes. Hydrazine HCl is acidic. To react, it needs a base (e.g., NaOAc). The salt allows for a "slow release" of free hydrazine, which can actually help selectivity, but you must ensure the pH isn't so low that the nucleophilicity is killed.

References

  • Review of Pyrazole Synthesis & Regioselectivity: Fustero, S., et al.[1][2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

  • Mechanism of Knorr Reaction & Intermediates: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883.[3] (Foundational text).

  • Oxidative Coupling of Pyrazoles (N-N Dimerization): Zhang, Q., et al. "Copper-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines via Dimerization." Molecules, 2025.[4][5][6]

  • Minimizing Azine Formation (General Organic Synthesis): "Pyrazole Synthesis - Organic Chemistry Portal."

  • Regioselectivity Control: Gosselin, F., et al. "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[2] The Journal of Organic Chemistry, 2019.

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Bromomethyl and Isobutyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy remains an indispensable tool for the structural elucidation of organic molecules. The ability to quickly identify functional groups is paramount, and a nuanced understanding of their characteristic absorption peaks can significantly accelerate research. This guide provides an in-depth comparison of the IR spectral features of two common alkyl functionalities: the bromomethyl group (-CH₂Br) and the isobutyl group (-CH(CH₃)₂CH₃). We will explore the underlying vibrational principles, present comparative data, and detail a robust protocol for acquiring high-quality spectra.

Fundamental Principles of IR Absorption for Alkyl Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. For alkyl groups, the most informative vibrations are typically C-H stretching and C-H bending. The introduction of a heavy atom like bromine, as in the bromomethyl group, introduces a new, highly characteristic vibration: the C-Br stretch.

The isobutyl group, on the other hand, is characterized by its specific arrangement of C-H bonds, including a tertiary C-H and two methyl groups attached to the same carbon. This arrangement leads to a distinctive splitting pattern in the C-H bending region, often referred to as an "isopropyl split," which is a key identifying feature.

Comparative Analysis of Characteristic IR Peaks

The primary distinguishing features between bromomethyl and isobutyl groups in an IR spectrum are the presence of a C-Br stretching peak and the unique C-H bending patterns. Below is a detailed comparison of their expected absorption ranges.

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityKey Diagnostic Notes
Bromomethyl (-CH₂Br) C-H Stretch (sp³)2960-2850StrongTypical for methylene groups.
CH₂ Wag1300-1150MediumOften a useful indicator for terminal alkyl halides.[1][2]
C-Br Stretch 690-515 Medium to Strong This is the most definitive peak for this group. [1][2]
Isobutyl C-H Stretch (sp³)2960-2850StrongTypical for alkanes, with contributions from CH, CH₂, and CH₃ groups.[3][4]
CH₃ Bending (asymmetric)~1470Medium
CH₃ Bending (symmetric)~1385Medium
Isopropyl-like Split ~1385 and ~1370 Medium A characteristic doublet, with the ~1385 cm⁻¹ peak often being more intense.
CH Bending~1340WeakOften difficult to distinguish.

Expert Insights:

  • The C-Br stretch of the bromomethyl group is found in the lower frequency "fingerprint region" of the spectrum (below 1500 cm⁻¹).[2] Its presence is a strong confirmation of a bromoalkane. Due to its relatively low frequency, it's crucial to use appropriate salt plates (like KBr) that are transparent in this region.

  • The isopropyl-like split in the isobutyl group is a result of the symmetric and asymmetric bending vibrations of the two methyl groups attached to a common carbon. This doublet is a highly reliable indicator of the isobutyl (or isopropyl) moiety.

  • While both groups exhibit sp³ C-H stretching in the 2960-2850 cm⁻¹ range, this region alone is generally insufficient for differentiation due to the ubiquitous nature of these bonds in organic molecules.[3][4]

Experimental Protocol for High-Fidelity IR Spectroscopy

To obtain reliable and reproducible IR spectra, meticulous sample preparation and data acquisition are essential. The following protocol is recommended for the analysis of compounds containing bromomethyl or isobutyl groups.

Sample Preparation

The choice of sample preparation technique depends on the physical state of the analyte.

  • For Liquid Samples (Neat):

    • Place a small drop of the liquid sample onto the center of a polished salt plate (e.g., NaCl or KBr).[5][6]

    • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[6]

    • Mount the "sandwich" in the spectrometer's sample holder.

  • For Solid Samples (KBr Pellet Method):

    • Grind a small amount of the solid sample (0.1-2% of the KBr amount) with approximately 100 times its weight of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5][6]

    • Continue grinding until the mixture is a fine, homogeneous powder.[6]

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[5][6]

    • Mount the pellet in the spectrometer's sample holder.

  • For Solid or Liquid Samples (Attenuated Total Reflectance - ATR):

    • ATR-FTIR is a modern technique that requires minimal sample preparation.[7]

    • Simply place a small amount of the solid or liquid sample in direct contact with the ATR crystal (e.g., diamond or zinc selenide).

    • Ensure good contact between the sample and the crystal to obtain a high-quality spectrum.[6]

Data Acquisition
  • Background Scan: Before running the sample, perform a background scan with an empty sample compartment (or with the pure salt plates/ATR crystal). This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. A typical scan range is 4000-400 cm⁻¹.

  • Data Processing: After acquisition, the spectrum may be baseline-corrected and normalized for easier comparison.

Visualizing Key Structural Features and Workflow

To better understand the relationship between the molecular structures and their IR spectra, as well as the experimental workflow, the following diagrams are provided.

Figure 1: Molecular Structures cluster_0 Bromomethyl Group cluster_1 Isobutyl Group Br Br C C C->Br H1 H C->H1 H2 H C->H2 R R C->R C1 C C2 C C1->C2 H3 H C1->H3 H4 H C1->H4 R2 R C1->R2 C3 C C2->C3 C4 C C2->C4 H5 H C2->H5 H6 H H7 H H8 H H9 H H10 H H11 H

Caption: Molecular structures of the bromomethyl and isobutyl functional groups.

Figure 2: Experimental Workflow for IR Spectroscopy start Start sample_prep Sample Preparation (Neat, KBr Pellet, or ATR) start->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing (Baseline Correction, Normalization) sample_scan->data_processing analysis Spectral Analysis (Peak Identification) data_processing->analysis end End analysis->end

Caption: A streamlined workflow for acquiring and analyzing IR spectra.

Conclusion

References

  • PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. PharmaTutor. [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-3-isobutyl-1H-pyrazole
Reactant of Route 2
4-(bromomethyl)-3-isobutyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.